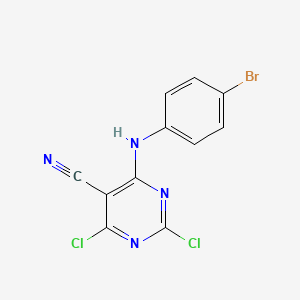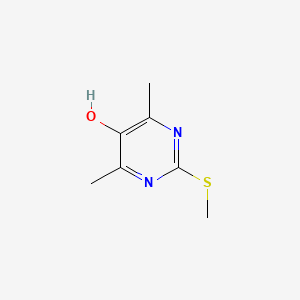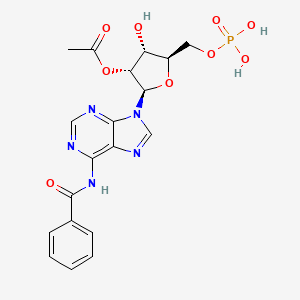
2'-O-Acetyl-N-benzoyladenosine 5'-(dihydrogen phosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4R,5R)-2-(6-Benzamido-9H-purin-9-yl)-4-hydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate is a complex organic compound known for its significant role in various biochemical processes This compound is characterized by its unique structure, which includes a benzamido group, a purine base, and a tetrahydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2-(6-Benzamido-9H-purin-9-yl)-4-hydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.
Attachment of the Benzamido Group: The benzamido group is introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is constructed through cyclization reactions, typically involving the use of strong acids or bases.
Acetylation: The final step involves the acetylation of the hydroxyl group, using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amide groups, using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed on the purine base and benzamido group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the phosphonooxy group, where nucleophiles like amines or thiols can replace the phosphate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
Oxidation: Oxidized derivatives of the purine base and benzamido group
Reduction: Reduced forms of the purine base and benzamido group
Substitution: Substituted derivatives with various nucleophiles
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, it is studied for its potential role in cellular processes. The compound’s ability to interact with nucleic acids makes it a valuable tool for studying DNA and RNA interactions.
Medicine
Medically, this compound is investigated for its potential therapeutic applications. Its structural similarity to nucleotides makes it a candidate for antiviral and anticancer drug development.
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and biochemical reagents. Its stability and reactivity make it suitable for large-scale production and application.
作用機序
The mechanism of action of (2R,3R,4R,5R)-2-(6-Benzamido-9H-purin-9-yl)-4-hydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate involves its interaction with nucleic acids. The compound can mimic natural nucleotides, allowing it to be incorporated into DNA or RNA strands. This incorporation can disrupt normal cellular processes, leading to potential therapeutic effects, such as the inhibition of viral replication or cancer cell proliferation.
類似化合物との比較
Similar Compounds
(2S)-5α-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2α,4β-dimethanol: This compound shares a similar purine base and tetrahydrofuran ring but lacks the benzamido and phosphonooxy groups.
(2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-hydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate: Similar structure but with an amino group instead of a benzamido group.
Uniqueness
The uniqueness of (2R,3R,4R,5R)-2-(6-Benzamido-9H-purin-9-yl)-4-hydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate lies in its combination of functional groups. The presence of the benzamido group enhances its ability to interact with biological targets, while the phosphonooxy group increases its solubility and reactivity. This combination makes it a versatile compound for various scientific and industrial applications.
特性
CAS番号 |
61561-82-8 |
|---|---|
分子式 |
C19H20N5O9P |
分子量 |
493.4 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C19H20N5O9P/c1-10(25)32-15-14(26)12(7-31-34(28,29)30)33-19(15)24-9-22-13-16(20-8-21-17(13)24)23-18(27)11-5-3-2-4-6-11/h2-6,8-9,12,14-15,19,26H,7H2,1H3,(H2,28,29,30)(H,20,21,23,27)/t12-,14-,15-,19-/m1/s1 |
InChIキー |
JUVHZHSPNLQBJY-QEPJRFBGSA-N |
異性体SMILES |
CC(=O)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COP(=O)(O)O)O |
正規SMILES |
CC(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COP(=O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


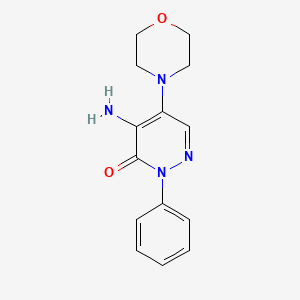

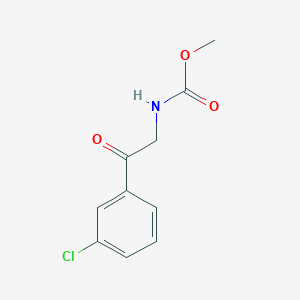


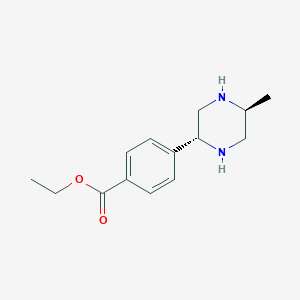

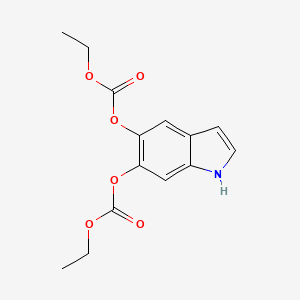

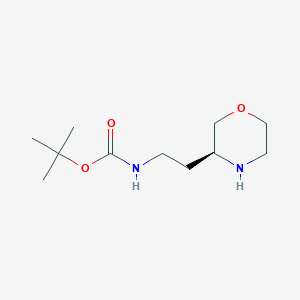
![2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanol;oxalic acid](/img/structure/B12926157.png)
![[1-oxo-1-(oxolan-2-ylmethylamino)propan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12926159.png)
